![molecular formula C14H13N3 B14473129 7-Ethyl-2-phenylpyrazolo[1,5-a]pyrimidine CAS No. 72898-93-2](/img/structure/B14473129.png)
7-Ethyl-2-phenylpyrazolo[1,5-a]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Ethyl-2-phenylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by a fused ring system that includes both pyrazole and pyrimidine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethyl-2-phenylpyrazolo[1,5-a]pyrimidine typically involves the cyclocondensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds . The reaction conditions often include the use of solvents such as acetic acid and catalysts like triflic acid. The mixture is usually heated to temperatures around 100-110°C to facilitate the reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as employing continuous flow reactors for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 7-Ethyl-2-phenylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Applications De Recherche Scientifique
7-Ethyl-2-phenylpyrazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 7-Ethyl-2-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to downstream effects on cellular processes and pathways . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
- Ethyl 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate
- 5-Chloromethyl-7-hydroxy-2-phenylpyrazolo[1,5-a]-pyrimidine
- 2,5-Dimethyl-3-phenylpyrazolo-[1,5-a]pyrimidine
Comparison: 7-Ethyl-2-phenylpyrazolo[1,5-a]pyrimidine is unique due to its specific ethyl and phenyl substitutions, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, photophysical properties, and biological effects .
Propriétés
Numéro CAS |
72898-93-2 |
|---|---|
Formule moléculaire |
C14H13N3 |
Poids moléculaire |
223.27 g/mol |
Nom IUPAC |
7-ethyl-2-phenylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C14H13N3/c1-2-12-8-9-15-14-10-13(16-17(12)14)11-6-4-3-5-7-11/h3-10H,2H2,1H3 |
Clé InChI |
AEFBVAIDATVUEN-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=NC2=CC(=NN12)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


methanone](/img/structure/B14473048.png)
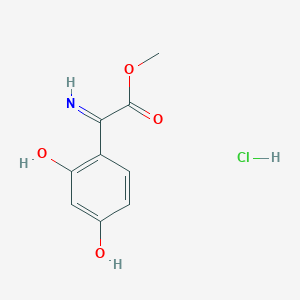

![1-Cyclohexyl-4-[4-(dimethylamino)phenyl]but-3-en-2-one](/img/structure/B14473062.png)
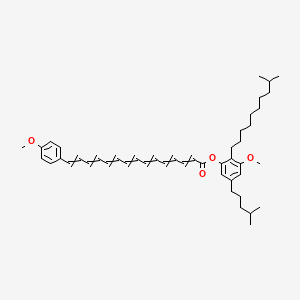

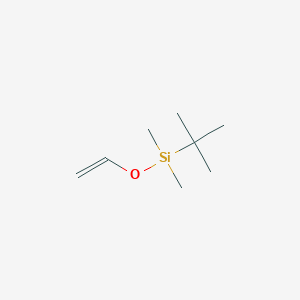

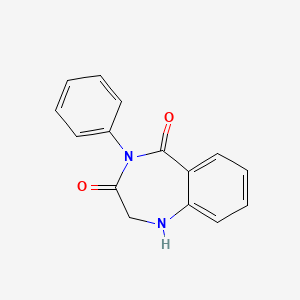

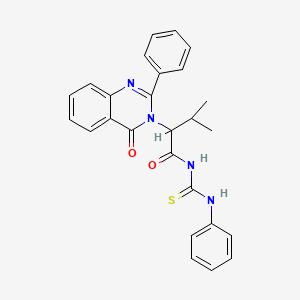
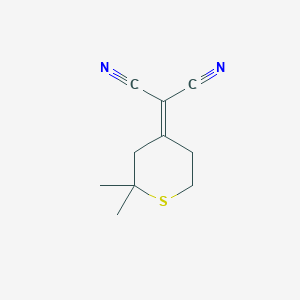
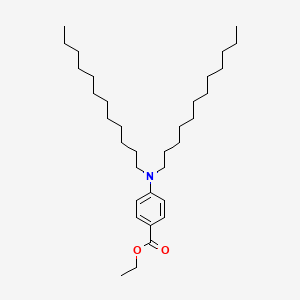
oxophosphanium](/img/structure/B14473122.png)
